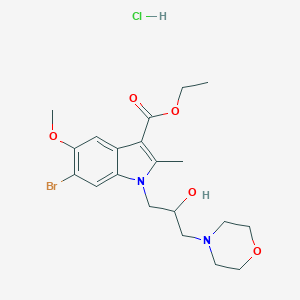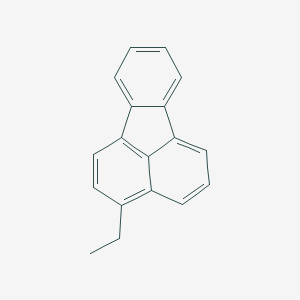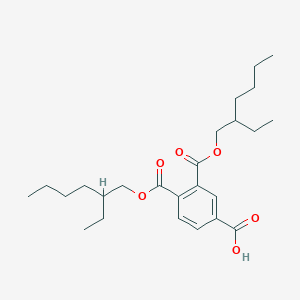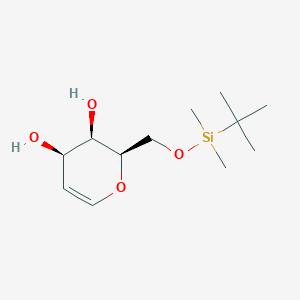
6-O-(tert-Butyldimethylsilyl)-D-galactal
Übersicht
Beschreibung
6-O-(tert-Butyldimethylsilyl)-D-galactal is a compound that has garnered interest in the field of organic chemistry, particularly in the synthesis and analysis of carbohydrates and their derivatives.
Synthesis Analysis
- Kinzy and Schmidt (1987) discuss the use of tert-butyldimethylsilyl chloride for direct 3,6-di-O-protection of D-galactal, which allows for further manipulation of the compound in synthetic routes (Kinzy & Schmidt, 1987).
Molecular Structure Analysis
- Baldoni, Stortz, and Marino (2011) synthesized a per-O-tert-butyldimethylsilyl-α,β-d-galactofuranosyl isothiocyanate and conducted a conformational analysis, showing two stable twist forms for the sugar ring in the compound (Baldoni, Stortz, & Marino, 2011).
Chemical Reactions and Properties
- Navia and Kiely (1986) explored the tert-butyldimethylsilylation of dimethyl galactarate, resulting in various protected galactarate products, demonstrating the chemical reactivity of silylated galactal derivatives (Navia & Kiely, 1986).
- MacKenzie, Tenaschuk, and Fortier (1987) studied the formation of N(O)-dimethyl-tert.-butylsilyl derivatives of proteic amino acids, highlighting the versatility of tert-butyldimethylsilyl groups in derivative formation (MacKenzie, Tenaschuk, & Fortier, 1987).
Physical Properties Analysis
- Imamura et al. (2006) discussed the properties of di-tert-butylsilylene(DTBS)-directed alpha-predominant galactosylation, indicating the influence of the silyl group on the physical properties of the compounds (Imamura et al., 2006).
Chemical Properties Analysis
- Bicchi et al. (1996) investigated 2,3-Di-O-ethyl-6-O-tert.-butyldimethylsilyl-β and −γ-cyclodextrins, highlighting the chemical properties and applications of silylated cyclodextrin derivatives (Bicchi et al., 1996).
Wissenschaftliche Forschungsanwendungen
Protection of D-glucal and D-galactal : Tert-Butyldimethylsilyl chloride is effective in protecting D-glucal and D-galactal, which are valuable for synthesizing 2-azido-2-deoxy-gluco- and -galactopyranosyl donors in glycoconjugate synthesis (Kinzy & Schmidt, 1987).
Aminoalditol synthesis : Diborane-THF reduction of O-(tert-butyldimethylsilyl)-galactaramides can lead to the synthesis of 1,6-diamino-1,6-dideoxygalactitol, a promising intermediate in aminoalditol synthesis (Navia & Kiely, 1986).
Synthesis of 2-deoxy-galactopyranosides : A study showed stereocontrolled synthesis of 2-deoxy-galactopyranosides using isopropylene-protected 6-O-silylated donors, enabling the synthesis of trisaccharides containing 2-deoxy and D-galactopyranosides (Yang et al., 2018).
Protecting group in deoxynucleosides : The tert-butyldimethylsilyl group serves as a versatile, stable protecting group for the synthesis of various protected deoxynucleosides (Ogilvie, 1973).
Protection of hydroxyl groups : It is used as a stable, hydroxyl-protecting agent with applications in various fields, including prostaglandin synthesis (Corey & Venkateswarlu, 1972).
Conversion to formate esters : This method allows for the conversion of 6O-tert-butyldimethylsilyl and 6O-trityl protected monosaccharides to their formate esters, useful intermediates for sugar replacement (Komiotis et al., 2006).
Functionalization of cellulose : Tert-butyldimethylsilyl cellulose with substitution degrees up to 2 can be synthesized, offering a novel path for regioselective protection of positions 2 and 6 in cellulose (Heinze et al., 2008).
Separation of enantiomers : The 2,3-methylated 3-*-monoacetylated 6-O-tert-butyldimethylsilylated beta-CD derivative effectively separates enantiomers on monolithic silica HPLC columns (Bayer et al., 2006).
Synthesis of cyclodextrin derivatives : It's used in the preparation of high-yield, pure per(6-O-tert-butyldimethylsilyl)-cyclodextrin derivatives (Benkovics et al., 2021).
Glycosyltransferase inhibitors : These saccharide precursors are suitable for preparing model glycosyltransferase inhibitors in transition state (Hirsch et al., 2009).
Zukünftige Richtungen
Per(6-O-tert-butyldimethylsilyl)-α-, β- and γ-cyclodextrin derivatives are well-known as synthetic intermediates that enable the selective mono-, partial, or perfunctionalization of the secondary face of the macrocycles . They have attracted a great deal of attention due to their ability to selectively include relatively hydrophobic organic molecules of suitable geometry and size in aqueous solutions . They are particularly well-suited as building blocks for the construction of nanodevices, such as biomolecular sensors and gene/drug delivery systems .
Eigenschaften
IUPAC Name |
(2R,3R,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O4Si/c1-12(2,3)17(4,5)16-8-10-11(14)9(13)6-7-15-10/h6-7,9-11,13-14H,8H2,1-5H3/t9-,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSBQWOHQIVUQQ-GMTAPVOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]([C@@H](C=CO1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20517281 | |
| Record name | 2,6-Anhydro-1-O-[tert-butyl(dimethyl)silyl]-5-deoxy-D-arabino-hex-5-enitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-O-(tert-Butyldimethylsilyl)-D-galactal | |
CAS RN |
124751-19-5 | |
| Record name | 2,6-Anhydro-1-O-[tert-butyl(dimethyl)silyl]-5-deoxy-D-arabino-hex-5-enitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



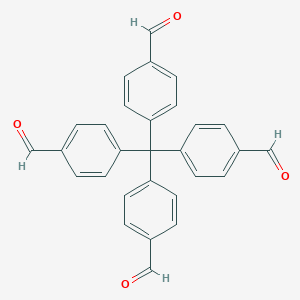
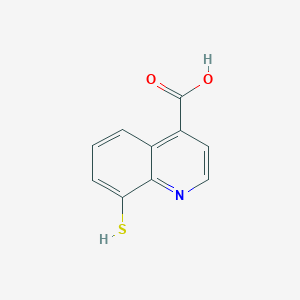

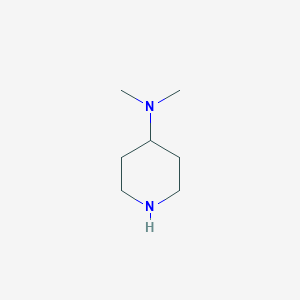

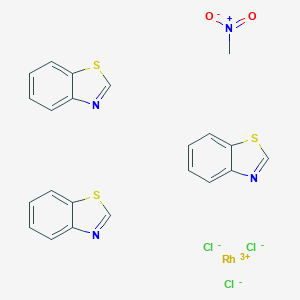
![3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride](/img/structure/B47730.png)



